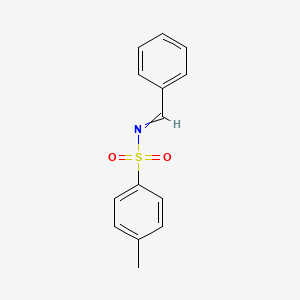

N-benzylidene-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51608-60-7 | |

| Record name | N-Benzylidene-4-methylbenzensulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-benzylidene-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylidene-4-methylbenzenesulfonamide, a prominent Schiff base derived from sulfonamides. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven insights into the experimental choices and methodologies. The guide covers the foundational principles of Schiff base formation, a step-by-step synthesis protocol, and a multi-faceted characterization approach employing modern spectroscopic techniques. The causality behind experimental design is emphasized to ensure technical accuracy and reproducibility. All protocols are presented as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Significance of Sulfonamide-Based Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] When the amine component is a sulfonamide, the resulting N-sulfonylimine, such as this compound, possesses a unique combination of structural features that contribute to a wide array of biological activities.

Sulfonamides, or "sulfa drugs," are a well-established class of synthetic antimicrobial agents.[4][5] The incorporation of the azomethine group (-CH=N-) through Schiff base formation has been shown to enhance the therapeutic potential of sulfonamides, leading to compounds with diverse pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][6][7] The imine nitrogen is basic and exhibits pi-acceptor properties, which allows these compounds to act as versatile ligands in coordination chemistry, often forming stable complexes with metal ions that can further enhance their bioactivity.[3][6]

This guide focuses on this compound as a representative example of this important class of compounds. We will delve into the practical aspects of its synthesis and the rigorous methods required for its structural elucidation and purity confirmation.

Synthesis of this compound

The synthesis of this compound is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination mechanism.[1][8] The primary amine, 4-methylbenzenesulfonamide (p-toluenesulfonamide), reacts with the carbonyl group of benzaldehyde.

Mechanistic Rationale

The formation of the imine involves a two-step process.[1] First, the nucleophilic nitrogen atom of the sulfonamide attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a hemiaminal (carbinolamine) intermediate.[1][3] This step is typically acid-catalyzed to increase the electrophilicity of the carbonyl carbon.[9] Subsequently, the hemiaminal undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the Schiff base.[1][9] The rate of this reaction is pH-dependent, with optimal formation generally occurring under mildly acidic conditions (around pH 5).[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. ejst.samipubco.com [ejst.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of N-benzylidene-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylidene-4-methylbenzenesulfonamide, a molecule belonging to the sulfonamide class of compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore, forming the backbone of numerous antibacterial, anti-inflammatory, and anticancer agents.[1] The incorporation of a benzylidene moiety introduces further chemical reactivity and potential for diverse molecular interactions, making this compound a valuable subject of study for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As Senior Application Scientists, our objective is to present not just the data, but also the underlying scientific principles and experimental considerations that are crucial for researchers working with this compound. We will delve into its synthesis, structural elucidation, and spectroscopic characterization, offering a blend of established protocols and expert insights to facilitate its application in research and development.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. A particularly efficient and environmentally friendly approach involves a catalyst-free reaction where alumina (Al2O3) serves as a reusable dehydrating agent.[2] This method offers high yields and avoids the use of potentially hazardous catalysts.

Experimental Protocol: Catalyst-Free Synthesis[2]

-

Reactant Preparation: In a round-bottom flask, combine 4-methylbenzenesulfonamide (1 mmol), benzaldehyde (1 mmol), and activated alumina (200 mg).

-

Solvent Addition: Add an appropriate solvent such as ethanol (10 mL).

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the alumina. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.[2]

The causality behind this experimental choice lies in the Lewis acidic nature of alumina, which facilitates the dehydration process, driving the equilibrium towards the formation of the imine product. The reusability of alumina also aligns with the principles of green chemistry.

Caption: Catalyst-free synthesis workflow for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various chemical and biological systems.

General Properties

| Property | Value | Source |

| Molecular Formula | C14H13NO2S | PubChem[3] |

| Molecular Weight | 259.33 g/mol | PubChem[3] |

| Appearance | White solid | [2] |

| Melting Point | 111-113 °C | [2] |

Structural Elucidation

The molecular structure of this compound is key to understanding its reactivity and intermolecular interactions. While a specific crystal structure for the title compound was not found in the searched literature, the crystal structure of the closely related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, provides valuable insights into the bond lengths, angles, and potential intermolecular interactions.[1]

In the related structure, the sulfonamide group exhibits a slightly distorted tetrahedral geometry around the sulfur atom.[1] The crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions, which are also expected to be significant in the crystal lattice of this compound.[1]

Caption: Simplified 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃) δ (ppm): [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.03 | s | 1H | Imine CH |

| 7.92 | d, J = 7.2 Hz | 2H | Aromatic CH |

| 7.89 | d, J = 8.4 Hz | 2H | Aromatic CH |

| 7.67-7.55 | m | 1H | Aromatic CH |

| 7.53-7.45 | m | 2H | Aromatic CH |

| 7.34 | d, J = 7.8 Hz | 2H | Aromatic CH |

| 2.43 | s | 3H | Methyl CH₃ |

¹³C NMR (75 MHz, CDCl₃) δ (ppm): [2]

| Chemical Shift (ppm) | Assignment |

| 170.3 | Imine C=N |

| 144.7 | Aromatic C |

| 135.4 | Aromatic C |

| 135.0 | Aromatic C |

| 132.6 | Aromatic C |

| 131.4 | Aromatic C |

| 129.9 | Aromatic C |

| 129.3 | Aromatic C |

| 128.2 | Aromatic C |

| 21.8 | Methyl CH₃ |

The downfield chemical shift of the imine proton (9.03 ppm) is characteristic and confirms the formation of the C=N bond. The various signals in the aromatic region correspond to the protons of the two phenyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. While a specific FT-IR spectrum for this compound was not found, characteristic vibrational frequencies for key functional groups in similar sulfonamide compounds have been reported.[4][5]

Expected Characteristic FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1620-1640 | C=N stretch | Imine |

| ~1330-1350 | Asymmetric SO₂ stretch | Sulfonamide |

| ~1150-1170 | Symmetric SO₂ stretch | Sulfonamide |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl |

Thermal and Solubility Properties: Predictive Insights

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to determine the decomposition temperature and melting point, respectively. This information is vital for assessing the thermal stability of the compound, which is a key parameter for storage and processing. For a similar compound, n-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide, thermodynamic properties have been calculated over a temperature range, which can provide a theoretical basis for estimating its thermal behavior.[6]

Solubility: The solubility of a compound in various solvents is a critical factor for its formulation and biological availability. The presence of both aromatic rings and a polar sulfonamide group suggests that this compound is likely to be soluble in moderately polar organic solvents. Experimental determination of its solubility in a range of solvents, from nonpolar to polar, is highly recommended for any practical application.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, with a focus on its synthesis, structure, and spectroscopic characterization. The provided experimental protocols and data serve as a valuable resource for researchers and scientists. While direct experimental data for thermal and solubility properties are yet to be extensively reported, the insights from related compounds and theoretical predictions offer a foundational understanding. Further experimental investigation into these areas will undoubtedly contribute to unlocking the full potential of this promising molecule in various scientific disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]

-

National Institutes of Health. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Link]

-

PubChem. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

MDPI. 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

ResearchGate. The crystal structure of (E)-N-benzyl-N′-benzylidene-4-methylbenzenesulfonohydrazide, C21H20N2O2S. [Link]

-

PubMed. FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. [Link]

-

International Journal of Research in Pharmacy and Chemistry. ECO-FRIENDLY SYNTHESIS OF N-BENZYLIDENE-4-CHLOROBENZENESULFONAMIDES, THEIR BIOLOGICAL ACTIVITIES AND QSAR STUDIES. [Link]

-

ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]

-

Chemcasts. n-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide Properties vs Temperature. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

SpectraBase. This compound. [Link]

-

NIST WebBook. Benzenesulfonamide, 4-methyl-. [Link]

-

PubChem. N-Benzylidene-4-methylbenzensulfonamide. [Link]

-

Chemcasts. n-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide Properties vs Pressure. [Link]

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. N-Benzylidene-4-methylbenzensulfonamide | C14H13NO2S | CID 2755668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem-casts.com [chem-casts.com]

- 7. (E)-N-ベンジリデン-4-メチルベンゼンスルホンアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Spectral Analysis of N-benzylidene-4-methylbenzenesulfonamide

Introduction: Unveiling the Molecular Architecture

N-benzylidene-4-methylbenzenesulfonamide, a molecule of significant interest in organic synthesis and medicinal chemistry, possesses a unique structural framework characterized by a sulfonamide linkage and an imine functional group. This guide provides an in-depth analysis of its spectral data, offering a comprehensive walkthrough for researchers, scientists, and drug development professionals. By dissecting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the intricate details of its molecular structure, a critical step in understanding its reactivity, and potential biological activity. This document moves beyond a mere listing of spectral peaks, delving into the causality behind the observed signals and grounding the interpretation in fundamental spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. This compound consists of a benzylidene group attached to the nitrogen atom of a p-toluenesulfonamide moiety.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecule's connectivity can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Subsequently, obtain a ¹³C NMR spectrum. For more detailed structural elucidation, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 9.03 | Singlet | 1H | Imine proton (-N=CH-) |

| 7.92 | Doublet | 2H | Ortho-protons of the benzylidene ring |

| 7.89 | Doublet | 2H | Ortho-protons of the p-toluenesulfonyl ring |

| 7.67-7.55 | Multiplet | 1H | Para-proton of the benzylidene ring |

| 7.53-7.45 | Multiplet | 2H | Meta-protons of the benzylidene ring |

| 7.34 | Doublet | 2H | Meta-protons of the p-toluenesulfonyl ring |

| 2.43 | Singlet | 3H | Methyl protons (-CH₃) |

Causality of Chemical Shifts:

-

The imine proton at 9.03 ppm is significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond.

-

The aromatic protons of the benzylidene ring appear in the range of 7.45-7.92 ppm. The ortho-protons are the most deshielded due to their proximity to the electron-withdrawing imine group.

-

The aromatic protons of the p-toluenesulfonyl ring are observed at 7.34 and 7.89 ppm. The ortho-protons to the sulfonyl group are more deshielded than the meta-protons because of the strong electron-withdrawing effect of the SO₂ group.

-

The methyl protons at 2.43 ppm appear as a singlet in the upfield region, which is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| 170.3 | Imine carbon (-N=C H-) |

| 144.7 | Quaternary carbon of the p-toluenesulfonyl ring attached to the methyl group |

| 135.4 | Quaternary carbon of the p-toluenesulfonyl ring attached to the sulfur atom |

| 135.0 | Para-carbon of the benzylidene ring |

| 132.6 | Quaternary carbon of the benzylidene ring attached to the imine carbon |

| 131.4 | Ortho-carbons of the benzylidene ring |

| 129.9 | Meta-carbons of the p-toluenesulfonyl ring |

| 129.3 | Meta-carbons of the benzylidene ring |

| 128.2 | Ortho-carbons of the p-toluenesulfonyl ring |

| 21.8 | Methyl carbon (-C H₃) |

Expert Interpretation:

The downfield chemical shift of the imine carbon at 170.3 ppm is a key diagnostic feature, confirming the presence of the C=N double bond. The chemical shifts of the aromatic carbons are consistent with the expected electronic effects of the substituents. The electron-withdrawing sulfonyl group causes a downfield shift of the attached aromatic carbons, while the methyl group has a slight shielding effect.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid Sample Analysis

For a solid sample like this compound, the following methods are commonly employed:

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent in the mid-IR region.

-

Thin Solid Film Method: The solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

IR Spectral Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Functional Group |

| ~3060 | C-H stretching | Aromatic C-H |

| ~1620 | C=N stretching | Imine |

| ~1590, ~1490, ~1450 | C=C stretching | Aromatic rings |

| ~1340 | Asymmetric SO₂ stretching | Sulfonyl |

| ~1160 | Symmetric SO₂ stretching | Sulfonyl |

| ~815 | C-H out-of-plane bending | p-disubstituted benzene |

Mechanistic Insights from Vibrational Frequencies:

-

The strong absorption band around 1620 cm⁻¹ is characteristic of the C=N stretching vibration of the imine group.

-

The two strong bands at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are definitive indicators of the sulfonyl (SO₂) group , corresponding to its asymmetric and symmetric stretching vibrations, respectively.

-

The absorptions in the 3000-3100 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.

-

The presence of a band around 815 cm⁻¹ suggests para-disubstitution on one of the aromatic rings, consistent with the p-toluenesulfonyl moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization (EI)

Electron ionization is a common technique for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound provides crucial information for confirming its molecular weight and elucidating its fragmentation pathways. The molecular weight of this compound is 259.33 g/mol .[2]

Key Fragmentation Pathways:

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (m/z 259): The peak at m/z 259 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.

-

Loss of the Benzylideneimine Radical (m/z 155): A prominent fragment is observed at m/z 155, which corresponds to the p-toluenesulfonyl cation ([C₇H₇SO₂]⁺). This is formed by the cleavage of the S-N bond and the loss of a benzylideneimine radical (C₇H₆N•).

-

Formation of the Tropylium Ion (m/z 91): The peak at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group. It corresponds to the tropylium cation ([C₇H₇]⁺), formed by the loss of sulfur dioxide (SO₂) from the m/z 155 fragment.

-

Loss of the p-Toluenesulfonyl Radical (m/z 104): Cleavage of the S-N bond can also result in the formation of the [C₇H₆N]⁺ ion at m/z 104, with the loss of a p-toluenesulfonyl radical (C₇H₇SO₂•).

-

Formation of the Phenyl Cation (m/z 77): The fragment at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), which can be formed by the loss of hydrogen cyanide (HCN) from the m/z 104 fragment.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the NMR, IR, and MS spectra of this compound provides a self-validating and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a detailed and confident characterization. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key imine and sulfonamide functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior under energetic conditions. This multi-faceted spectroscopic approach is fundamental in the fields of chemical research and drug development, ensuring the identity and purity of synthesized compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of N-benzylidene-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of N-benzylidene-4-methylbenzenesulfonamide, a molecule of interest in organic synthesis and medicinal chemistry. The document details a proven, eco-friendly synthetic protocol, thorough spectroscopic characterization, and a predictive exploration of its crystalline structure. While a definitive crystal structure has not been publicly deposited, this guide offers a robust framework for its determination and analysis by drawing parallels with structurally related compounds. Furthermore, it outlines the application of thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to evaluate its thermal stability. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering both practical methodologies and foundational theoretical insights.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably the "sulfa drugs" which were among the first classes of antibiotics. The versatility of the sulfonamide moiety extends to its role as a key structural motif in compounds exhibiting antitumor, antithyroid, and other biological activities. The this compound structure, incorporating both a sulfonamide and a benzylidene group, presents a unique scaffold for further chemical exploration and potential biological evaluation. Its unique structure allows for diverse chemical reactivity and potential therapeutic applications not found in related compounds.

This guide will delve into the critical aspects of this compound, from its synthesis to its detailed characterization, with a special emphasis on its crystalline and thermal properties.

Synthesis of this compound: An Eco-Friendly Approach

The synthesis of this compound can be efficiently achieved through a catalyst-free and environmentally benign condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. This method, which utilizes aluminum oxide (Al2O3) as a reusable dehydrating agent, offers high yields and purity.

Causality of Experimental Choices

The selection of aluminum oxide as a dehydrating agent is pivotal to the "green" aspect of this synthesis. Unlike traditional methods that may employ harsh dehydrating agents or require azeotropic distillation to remove water, activated alumina provides a solid support that facilitates the removal of the water molecule formed during the imine condensation. This simplifies the work-up procedure and allows for the easy recovery and reuse of the dehydrating agent. The absence of a catalyst further enhances the eco-friendly nature of this protocol.

Experimental Protocol: Synthesis

Materials:

-

4-methylbenzenesulfonamide

-

Benzaldehyde

-

Activated Aluminum Oxide (Al2O3), neutral

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 4-methylbenzenesulfonamide (1 equivalent) and benzaldehyde (1.1 equivalents).

-

Add activated neutral aluminum oxide (approximately 2-3 times the weight of the sulfonamide).

-

Heat the mixture under reflux in a suitable solvent with a high boiling point (e.g., toluene or xylene) or, for a solvent-free approach, heat the solid mixture with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the mixture to remove the aluminum oxide.

-

Wash the filtrate with a saturated sodium bisulfite solution to remove any unreacted benzaldehyde, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the benzylidene and the tosyl groups, a singlet for the iminic proton, and a singlet for the methyl protons of the tosyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the iminic carbon, the methyl carbon, and the aromatic carbons.

| ¹H NMR (300 MHz, CDCl₃) Chemical Shifts (δ ppm) | ¹³C NMR (75 MHz, CDCl₃) Chemical Shifts (δ ppm) |

| 9.03 (1H, s, -CH=N-) | 170.3 (C=N) |

| 7.92 (2H, d, J = 7.2 Hz, Ar-H) | 144.7 (Ar-C) |

| 7.89 (2H, d, J = 8.4 Hz, Ar-H) | 135.4 (Ar-C) |

| 7.67–7.55 (1H, m, Ar-H) | 135.0 (Ar-C) |

| 7.53–7.45 (2H, m, Ar-H) | 132.6 (Ar-C) |

| 7.34 (2H, d, J = 7.8 Hz, Ar-H) | 131.4 (Ar-C) |

| 2.43 (3H, s, -CH₃) | 129.9 (Ar-C) |

| 129.3 (Ar-C) | |

| 128.2 (Ar-C) | |

| 21.8 (-CH₃) |

Data sourced from an efficient and eco-friendly catalyst-free synthesis study.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the C=N double bond of the imine, the S=O stretching of the sulfonamide group, and the C-H and C=C vibrations of the aromatic rings.

Crystal Structure Analysis: A Predictive Approach

A definitive crystal structure of this compound is not currently available in public databases. However, based on the analysis of structurally similar compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, we can predict the key features and outline the methodology for its crystallographic characterization.[2]

Single-Crystal X-ray Diffraction: The Gold Standard

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A range of solvents should be screened.

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Predicted Crystallographic Parameters and Molecular Geometry

Based on related structures, this compound is expected to crystallize in a common space group such as P2₁/c or Pna2₁. Key structural features to be determined and analyzed include:

-

Bond Lengths and Angles: The C=N imine bond length, the S=O and S-N bond lengths of the sulfonamide group, and the bond angles around the sulfur and nitrogen atoms will be of particular interest.

-

Torsion Angles: The conformation of the molecule, particularly the torsion angles around the S-N and N-C bonds, will define the overall shape of the molecule in the solid state.

-

Intermolecular Interactions: The crystal packing will likely be governed by a network of intermolecular interactions, such as C-H···O and C-H···π interactions, which are common in sulfonamide structures.[2]

| Parameter | Predicted Value Range/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Basic classification of the crystal lattice. |

| Space Group | e.g., P2₁/c, Pna2₁ | Describes the symmetry elements of the unit cell. |

| C=N Bond Length | ~1.28 Å | Confirms the double bond character of the imine. |

| S=O Bond Lengths | ~1.43 Å | Typical for sulfonamides. |

| S-N Bond Length | ~1.64 Å | Indicates the single bond between sulfur and nitrogen. |

| Intermolecular Interactions | C-H···O, C-H···π | Dictate the packing of molecules in the crystal lattice. |

Thermal Analysis: Assessing Stability

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of a compound, which is vital information for its handling, storage, and processing.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis will reveal the decomposition temperature of this compound.

Experimental Protocol: TGA

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small amount (5-10 mg) of the finely ground sample into a tared TGA pan (e.g., alumina or platinum).

-

Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the melting point and to observe any other thermal transitions, such as polymorphic transformations or decomposition events.

Experimental Protocol: DSC

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation: Seal a small amount (2-5 mg) of the sample in an aluminum DSC pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak of the endothermic event.

Conclusion

This technical guide has provided a detailed framework for the synthesis, characterization, and structural analysis of this compound. While a definitive crystal structure remains to be elucidated, the methodologies and predictive insights presented herein offer a clear path for researchers to undertake this investigation. The eco-friendly synthesis and the foundational characterization data serve as a solid starting point for further exploration of this and related compounds in the pursuit of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

-

Bahrami, K., Kiani, F., & Farrokhi, A. (2015). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 5(5), 3363-3369. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-benzylidene-4-methylbenzenesulfonamide

Foreword: The Convergence of Sulfonamides and Schiff Bases in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized for inaugurating the era of antibacterial "sulfa drugs"[1][2]. Beyond this historical significance, the sulfonamide moiety is a versatile scaffold found in drugs targeting a wide array of conditions, including viral infections, cancer, and inflammatory diseases[2][3]. When this privileged structure is combined with an imine or azomethine (-CH=N-) group through the formation of a Schiff base, a new class of compounds emerges with significant potential in drug development and synthetic chemistry[4][5].

This guide provides a comprehensive, field-proven perspective on the synthesis of a representative sulfonamide Schiff base: N-benzylidene-4-methylbenzenesulfonamide. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the robust analytical methods required to validate the synthetic outcome. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical transformation.

The Core Reaction: Mechanistic Insights and Rationale

The synthesis of this compound is a classic condensation reaction between 4-methylbenzenesulfonamide (also known as p-toluenesulfonamide) and benzaldehyde. This reaction forms an N-sulfonylimine, a subclass of Schiff bases, and releases one molecule of water. Understanding the mechanism is paramount to optimizing reaction conditions and ensuring a high yield of the desired product.

The Reaction Mechanism

The formation of the imine bond is a reversible, typically acid-catalyzed process that proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of the 4-methylbenzenesulfonamide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. The presence of an acid catalyst can accelerate this step by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

-

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine) of the final product.

Because the overall reaction is reversible, the removal of water is a critical experimental consideration. According to Le Châtelier's principle, removing a product (water) will drive the equilibrium toward the formation of more products, thereby maximizing the yield of the N-sulfonylimine.

Caption: Figure 1: Reaction Mechanism for Schiff Base Formation.

Causality Behind Experimental Choices

-

Catalysis: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a protic acid, such as formic acid or glacial acetic acid, significantly increases the reaction rate by activating the aldehyde carbonyl group[4].

-

Solvent System: Methanol and ethanol are common solvents for this reaction. They are effective at dissolving both the sulfonamide and aldehyde reactants and have appropriate boiling points for conducting the reaction under reflux, which provides the necessary activation energy[4].

-

Water Removal: An innovative and environmentally friendly approach avoids soluble catalysts by using neutral, activated aluminum oxide (Al₂O₃)[6]. In this method, Al₂O₃ serves as a powerful dehydrating agent, sequestering the water byproduct and driving the reaction to completion without the need for an acid catalyst and subsequent neutralization steps[6]. This simplifies the workup and aligns with the principles of green chemistry[7].

Experimental Protocol: A Self-Validating Workflow

The following protocol describes an efficient, catalyst-free synthesis of this compound, adapted from modern, eco-friendly methodologies[6].

Materials and Equipment

-

Reagents:

-

4-methylbenzenesulfonamide (p-toluenesulfonamide)

-

Benzaldehyde (freshly distilled for best results)

-

Activated neutral aluminum oxide (Al₂O₃)

-

Methanol (or Ethanol), reagent grade

-

Dichloromethane (for TLC)

-

-

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylbenzenesulfonamide (1.00 g, 5.84 mmol, 1.0 equiv.) and activated neutral aluminum oxide (2.00 g).

-

Solvent and Reagent Addition: Add 20 mL of methanol to the flask, followed by benzaldehyde (0.62 g, 0.59 mL, 5.84 mmol, 1.0 equiv.).

-

Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Dichloromethane). Spot the starting material (4-methylbenzenesulfonamide) and the reaction mixture. The reaction is complete when the starting material spot has disappeared (typically 2-4 hours).

-

Product Isolation (Workup): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Filter the mixture through a Buchner funnel to remove the aluminum oxide. Wash the Al₂O₃ with a small amount of fresh methanol (2 x 5 mL).

-

Crystallization: Combine the filtrates and allow the solvent to evaporate slowly in a fume hood or under reduced pressure. The crude product will crystallize.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a white crystalline solid[8].

-

Drying and Yield Calculation: Dry the purified crystals under vacuum, weigh the final product, and calculate the percentage yield.

Caption: Figure 2: Experimental Workflow for Synthesis.

Quantitative Data Summary

| Parameter | Substance | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Reactant | 4-Methylbenzenesulfonamide | 171.22 | 1.00 g | 5.84 | 1.0 |

| Reactant | Benzaldehyde | 106.12 | 0.62 g (0.59 mL) | 5.84 | 1.0 |

| Dehydrating Agent | Aluminum Oxide | 101.96 | 2.00 g | - | - |

| Solvent | Methanol | 32.04 | 20 mL | - | - |

| Product | This compound | 259.33 | Theoretical: 1.51 g | - | - |

| Conditions | Temperature / Time | - | ~65 °C / 2-4 h | - | - |

Product Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data obtained should be compared against established literature values.

Analytical Techniques

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. The reported melting point for this compound is in the range of 111-113 °C[6].

-

FT-IR Spectroscopy: The formation of the product is confirmed by the appearance of a strong absorption band around 1614-1618 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration. Crucially, this is accompanied by the disappearance of the N-H stretching bands from the starting sulfonamide and the strong C=O stretching band from benzaldehyde[9].

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key signals include:

-

A singlet at ~9.03 ppm corresponding to the imine proton (-CH=N-).

-

A series of multiplets in the aromatic region (~7.34-7.92 ppm ) for the protons on the two benzene rings.

-

A singlet at ~2.43 ppm for the three protons of the methyl (-CH₃) group[6].

-

-

¹³C NMR Spectroscopy: The carbon spectrum further validates the structure, with characteristic peaks at:

-

~170.3 ppm for the imine carbon (C=N).

-

Multiple peaks in the aromatic region (~128.2-144.7 ppm ).

-

A peak at ~21.8 ppm for the methyl carbon (-CH₃)[6].

-

Summary of Characterization Data

| Analysis | Observed Property | Expected Literature Value[6] |

| Appearance | White crystalline solid | White solid |

| Melting Point | - | 111–113 °C |

| FT-IR (cm⁻¹) | C=N stretch | ~1615 cm⁻¹ |

| SO₂ stretches | ~1330 & ~1160 cm⁻¹ | |

| ¹H NMR (CDCl₃, δ ppm) | Imine H (s, 1H) | 9.03 |

| Aromatic H (m, 9H) | 7.34 - 7.92 | |

| Methyl H (s, 3H) | 2.43 | |

| ¹³C NMR (CDCl₃, δ ppm) | Imine C | 170.3 |

| Aromatic C | 128.2, 129.3, 129.9, 131.4, 132.6, 135.0, 135.4, 144.7 | |

| Methyl C | 21.8 |

Conclusion and Future Outlook

This guide has detailed a robust and reproducible synthesis of this compound. By focusing on the underlying reaction mechanism, we have justified an experimental protocol that is not only efficient but also aligns with the principles of green chemistry. The successful synthesis and characterization of this molecule provide a gateway to a vast chemical space. The this compound scaffold is a valuable building block for creating libraries of derivatives for screening in drug discovery programs[10][11]. By modifying the aldehyde and sulfonamide starting materials, researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents with enhanced potency and selectivity.

References

-

IUCr Journals. (n.d.). Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer. Retrieved from [Link]

-

Celebi, M., et al. (2020). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. PMC - NIH. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Sulphonamide Schiff bases and Schiff bases under.... Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyure.... Retrieved from [Link]

-

DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

-

MDPI. (n.d.). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Retrieved from [Link]

-

Patel, H. N., et al. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH. Retrieved from [Link]

-

Science and Education Publishing. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. Retrieved from [Link]

-

Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. Retrieved from [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylidene-4-methylbenzensulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. sciepub.com [sciepub.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of N-benzylidene-4-methylbenzenesulfonamide Formation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfonyl imines are pivotal intermediates in organic synthesis, valued for their electrophilicity and utility in constructing complex nitrogen-containing molecules. This technical guide provides a comprehensive examination of the formation of a representative N-sulfonyl imine, N-benzylidene-4-methylbenzenesulfonamide, through the condensation of benzaldehyde and 4-methylbenzenesulfonamide (p-toluenesulfonamide). We will delve into the intricacies of the acid-catalyzed reaction mechanism, elucidate the rationale behind key experimental parameters, present a validated synthetic protocol, and offer guidance on the characterization of the final product. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of N-Sulfonyl Imines

N-sulfonyl imines, characterized by a carbon-nitrogen double bond with a sulfonyl group attached to the nitrogen atom, are a class of compounds with significant applications in organic synthesis. The strongly electron-withdrawing nature of the sulfonyl group renders the imine carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This heightened reactivity, coupled with their relative stability compared to other imines, has established N-sulfonyl imines as versatile building blocks for the synthesis of chiral amines, amino acids, and various heterocyclic scaffolds that are prevalent in many biologically active compounds. The formation of this compound from benzaldehyde and p-toluenesulfonamide is a classic and illustrative example of N-sulfonyl imine synthesis.

The Core Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of this compound is fundamentally a condensation reaction between an aldehyde (benzaldehyde) and a primary sulfonamide (p-toluenesulfonamide), which results in the formation of a C=N double bond and the elimination of a water molecule. Due to the relatively low nucleophilicity of the sulfonamide nitrogen, this reaction is typically facilitated by an acid catalyst, such as p-toluenesulfonic acid (PTSA)[1][2].

The mechanism can be dissected into several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Sulfonamide: The nitrogen atom of p-toluenesulfonamide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the sulfonyl group or to the hydroxyl group, leading to the formation of a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another molecule of the sulfonamide) removes a proton from the nitrogen atom to yield the final product, this compound, and regenerate the acid catalyst.

Sources

A Deep Dive into N-benzylidene-4-methylbenzenesulfonamide: A Guide to its Theoretical and Computational Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

N-benzylidene-4-methylbenzenesulfonamide, a molecule featuring a sulfonamide group linked to a benzylidene moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antimicrobial and anticonvulsant drugs.[1] The incorporation of the benzylidene group introduces a reactive imine bond and extends the molecule's aromatic system, opening avenues for diverse chemical modifications and potential biological interactions.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and spectroscopic properties of this compound, fostering a deeper understanding of its behavior at the molecular level.

Part 1: The Theoretical Framework and Computational Methodologies

A robust theoretical investigation of this compound is foundational to predicting its chemical behavior and guiding experimental design. The primary tool for such an in-silico analysis is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The Rationale Behind Method Selection: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It allows for the calculation of a molecule's geometric and electronic properties with a high degree of reliability. The choice of functional and basis set is critical for obtaining accurate results. For molecules of this nature, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation.[2][3] A Pople-style basis set, such as 6-311++G(d,p), is often chosen to provide a flexible description of the electron distribution, including polarization and diffuse functions to account for non-covalent interactions and the behavior of electrons far from the nucleus.[1]

Key Computational Analyses

A thorough computational study of this compound would encompass several key analyses:

-

Geometrical Optimization: The first step is to determine the molecule's most stable three-dimensional conformation. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be directly compared with experimental data for validation of the computational model.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and the polarity of different bonds within the molecule.

-

-

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. Fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of these interactions.[4][5]

Part 2: Synergistic Experimental Validation

The true power of computational studies lies in their synergy with experimental data. Experimental characterization provides the real-world benchmark against which theoretical models are validated.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-methylbenzenesulfonamide with benzaldehyde.[1] A common and environmentally friendly approach involves a catalyst-free reaction where a dehydrating agent, such as aluminum oxide (Al2O3), is used to drive the reaction to completion.[6]

Experimental Protocol: Synthesis of (E)-N-benzylidene-4-methylbenzenesulfonamide [6]

-

Reactant Mixture: In a suitable reaction vessel, combine 4-methylbenzenesulfonamide (1 mmol), benzaldehyde (1 mmol), and activated neutral aluminum oxide (500 mg).

-

Solvent: Add an appropriate solvent, such as dichloromethane (CH2Cl2), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the aluminum oxide.

-

Purification: Wash the filtrate with a saturated solution of sodium bicarbonate (NaHCO3) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-N-benzylidene-4-methylbenzenesulfonamide as a solid.

Spectroscopic and Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts, multiplicities, and integration of the proton and carbon signals provide a detailed map of the atomic connectivity. For this compound, the characteristic signals for the aromatic protons, the methyl group protons, and the imine proton can be readily identified.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include the stretching vibrations of the S=O bonds in the sulfonamide group, the C=N stretching of the imine, and the C-H stretching of the aromatic rings.[4]

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This experimental data is the gold standard for validating the optimized geometry obtained from DFT calculations.[4][5]

Bridging Theory and Experiment: A Comparative Analysis

The core of a robust study lies in the direct comparison of theoretical predictions with experimental results.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for this compound and a Close Analog

| Spectroscopic Data | Experimental Value (this compound) [6] | Experimental Value (4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide) [4] | Theoretical Prediction (DFT/B3LYP) |

| ¹H NMR (δ, ppm) | Imine H: ~9.03; Aromatic H: ~7.34-7.92; Methyl H: ~2.43 | Aromatic H: ~7.50-7.87; Benzylidene H: ~7.70; Benzyl CH₂: ~4.85; Methyl H: ~2.42 | Calculated chemical shifts would be compared to experimental values. |

| ¹³C NMR (δ, ppm) | Imine C: ~170.3; Aromatic C: ~128.2-144.7; Methyl C: ~21.8 | Imine C: ~146.90; Aromatic C: ~126.81-144.04; Benzyl C: ~52.3; Methyl C: ~21.8 | Calculated chemical shifts would be compared to experimental values. |

| IR (cm⁻¹) | Not explicitly found for the target molecule | S=O stretch: ~1355, 1167; C=N stretch: ~1598 | Calculated vibrational frequencies would be scaled and compared to experimental values. |

Table 2: Comparison of Selected Experimental and Theoretical Geometrical Parameters

| Parameter | Experimental (X-ray) Value (4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide) [5] | Theoretical (DFT Optimized) Value |

| S=O Bond Length (Å) | ~1.43 | Expected to be in close agreement. |

| S-N Bond Length (Å) | ~1.68 | Expected to be in close agreement. |

| C=N Bond Length (Å) | ~1.28 | Expected to be in close agreement. |

| C-S-N-N Torsion Angle (°) | Varies depending on the specific derivative, e.g., ~-66.0° to -58.4° in related compounds. | Expected to be in close agreement with experimental findings for the target molecule. |

Visualizing Molecular Properties and Workflows

Visual representations are indispensable for conveying complex information in a clear and concise manner.

Caption: Molecular Structure of this compound.

Caption: A typical computational workflow for studying the molecule.

Caption: The synergistic relationship between theory and experiment.

Conclusion: A Pathway to Deeper Molecular Insight

The integration of theoretical and computational studies with experimental validation provides a powerful and comprehensive approach to understanding the multifaceted nature of this compound. By leveraging Density Functional Theory, researchers can predict and rationalize the molecule's structural, electronic, and spectroscopic properties with a high degree of confidence. This in-silico exploration, when anchored by solid experimental data, not only validates the computational models but also provides a deeper, more nuanced understanding of the molecule's behavior. This synergistic approach is invaluable for guiding the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science.

References

-

Martínez-Otero, D., et al. (2025). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2025(1), M1433. [Link]

-

Cano, R., et al. (2015). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 5, 83645-83652. [Link]

-

Martínez-Otero, D., et al. (2025). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. ResearchGate. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Al-Otaibi, J. S., et al. (2023). Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach. ACS Omega, 8(40), 37035–37049. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Varghese, H. T., et al. (2012). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ISRN Analytical Chemistry, 2012, 1-10. [Link]

-

Lorin, S., et al. (2023). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. Journal of Molecular Structure, 1289, 135933. [Link]

-

PubChem. (n.d.). N-Benzylidene-4-methylbenzensulfonamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Mary, Y. S., et al. (2011). Vibrational spectroscopic analysis and molecular docking studies of (E)-4-methoxy-N'-(4-methylbenzylidene) benzohydrazide by DFT. Journal of Molecular Structure, 1006(1-3), 526-534. [Link]

-

Ceylan, Ü., et al. (2015). Theoretical and experimental investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. Journal of Molecular Structure, 1089, 222-232. [Link]

-

Varghese, H. T., et al. (2011). Vibrational spectroscopic and quantum chemical calculations of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 589-596. [Link]

-

Rasyid, M. U., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1363. [Link]

-

Eren, B., et al. (2018). Structural, Spectroscopic, Antimicrobial Activity and DFT Studies on 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Optics and Spectroscopy, 125(1), 14-21. [Link]

-

Panicker, C. Y., et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Journal of Raman Spectroscopy, 40(12), 1957-1964. [Link]

Sources

- 1. Structural, Spectroscopic, Antimicrobial Activity and DFT Studies on 4-Methyl- N -(4-methylphenylsulfonyl)- N -phenylbenzenesulfonamide - Eren - Optics and Spectroscopy [ogarev-online.ru]

- 2. Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach [passer.garmian.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of N-benzylidene-4-methylbenzenesulfonamide

Abstract

N-benzylidene-4-methylbenzenesulfonamide (C₁₄H₁₃NO₂S) is an organic compound featuring a sulfonamide and a benzylidene group.[1] Its unique structure lends itself to potential biological activities, including antimicrobial and antitumor properties, making it a compound of interest in medicinal chemistry and drug development.[1] A critical physicochemical parameter governing the compound's utility, formulation, and bioavailability is its solubility. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive quantitative solubility data is not widely published, this document synthesizes the core principles of solubility, predicts the compound's behavior in common solvents based on its molecular structure, and provides a rigorous, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and utilize this compound effectively.

Introduction to this compound

This compound, with a molecular weight of 259.32 g/mol , is a solid powder at room temperature with a melting point between 108-115 °C. Its structure is characterized by two key functional regions:

-

The Tosyl (4-methylbenzenesulfonyl) Group: This is a polar, electron-withdrawing group containing a sulfonyl moiety (SO₂) and a toluene ring. The oxygen atoms are strong hydrogen bond acceptors.

-

The N-benzylidene Group: This imine-containing group is largely nonpolar and aromatic. The nitrogen atom can also act as a hydrogen bond acceptor.

The interplay between the polar sulfonamide portion and the nonpolar aromatic rings dictates the molecule's overall polarity and, consequently, its solubility in various media. Understanding these structural drivers is foundational to predicting and manipulating its solubility for practical applications.

The Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium. The process involves breaking the intermolecular forces within the solute's crystal lattice and the forces between solvent molecules, followed by the formation of new solute-solvent interactions.[2] The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4][5]

Key factors include:

-

Polarity: Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3][5][6][7] This is because the energy gained from polar solute-polar solvent interactions can overcome the energy required to break the strong dipole-dipole forces in both the solute and solvent.

-

Hydrogen Bonding: The ability of a solute to act as a hydrogen bond donor or acceptor significantly enhances its solubility in protic solvents like water or alcohols.[8][9][10] When a solute can form hydrogen bonds with a solvent, it becomes more soluble because these bonds help stabilize the solute molecules within the solvent.[9][11]

-

Molecular Size: For homologous series, as the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water typically decreases.[2][8]

Predicted Solubility Profile of this compound

Based on its molecular structure, a qualitative solubility profile can be predicted. The molecule possesses both polar (sulfonyl) and nonpolar (two aromatic rings) characteristics, suggesting it is a moderately polar compound.

Table 1: Predicted Solubility of this compound and Rationale

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large, nonpolar aromatic rings will interact favorably with nonpolar solvents via van der Waals forces. Toluene may be a better solvent than hexane due to pi-pi stacking interactions with the aromatic rings. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have significant dipole moments that can interact with the polar sulfonamide group. DMSO is a powerful, highly polar solvent and is expected to be very effective. |

| Polar Protic | Water, Methanol, Ethanol | Very Low (in Water), Moderate (in Alcohols) | Solubility in water is expected to be poor. The molecule is large (14 carbons) and the nonpolar surface area likely dominates over the polar sulfonamide group.[2] While the sulfonamide oxygens and imine nitrogen can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. Solubility will be higher in alcohols like ethanol, which have a nonpolar alkyl chain to interact with the aromatic rings and a hydroxyl group for hydrogen bonding.[9] |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The sulfonamide nitrogen is generally not basic enough to be protonated by dilute acid. The molecule lacks a strongly acidic proton (like a carboxylic acid or phenol) that would be deprotonated by a dilute base. |

This table serves as a hypothesis to be confirmed by the experimental protocol outlined below.

Experimental Determination of Equilibrium Solubility